
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide
Vue d'ensemble
Description
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide (NCTPA) is a cyclic organic compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and drug development. This compound has a unique structure that makes it attractive for use in a variety of applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer activities. Additionally, it has been found to have a low toxicity profile and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide and its derivatives have been a focal point in the synthesis and characterization studies. Researchers synthesized and characterized various substituted phenoxy acetamide derivatives, analyzing their structural properties and confirming their composition through various spectroscopic methods, such as IR, 1H-NMR, 13C-NMR, and FAB+-MS spectral data, alongside elemental analyses (Kaplancıklı et al., 2012).
Pharmacological Evaluation
These compounds have been extensively evaluated for their pharmacological potential. For instance, a novel series of substituted phenoxy acetamide derivatives were synthesized and assessed for their anti-inflammatory, analgesic, and antipyretic activities through various methods. The findings indicated significant activities in these areas, suggesting potential therapeutic uses. This exploration of pharmacological properties extends to the study of antimicrobial activities and cytotoxicity against various microorganisms, further highlighting the versatile nature of these compounds in medicinal chemistry (Rani et al., 2014).
Antimicrobial and Cytotoxicity Studies
Specific derivatives have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms, including bacteria and fungi. Additionally, these compounds have been studied for their cytotoxic effects, providing valuable insights into their potential as therapeutic agents with specific focus on their minimal cytotoxic activity against certain cell lines (Kaplancıklı et al., 2012).
Environmental and Green Chemistry
There's an emphasis on environmentally friendly syntheses of potential analgesic and antipyretic compounds. Innovative methods, such as green solvent systems or solid-phase reactions, are employed to develop these compounds, demonstrating the field's commitment to sustainable practices and the reduction of environmental impact (Reddy et al., 2014).
Molecular Structure Analysis
Studies have also focused on the crystal structure of these compounds, exploring their molecular frameworks and the conformation of various rings within the structure. This detailed structural analysis aids in understanding the molecular basis of their pharmacological or other chemical properties (Lu et al., 2011).
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-20(2)21(3,4)26-19(25-20)15-10-12-17(13-11-15)24-14-18(23)22-16-8-6-5-7-9-16/h10-13,16,19H,5-9,14H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMWCGMNYLZZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



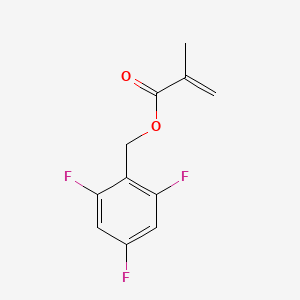
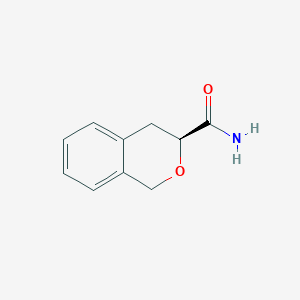
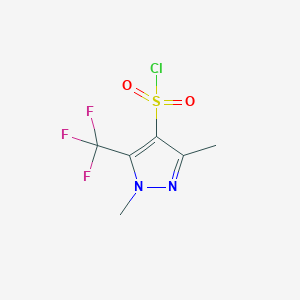
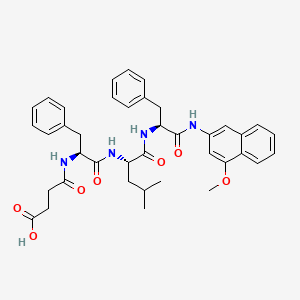
![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)
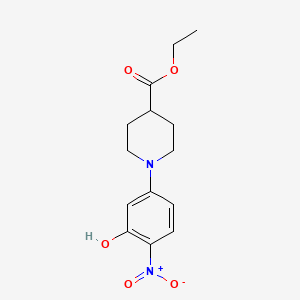


![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)
![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)
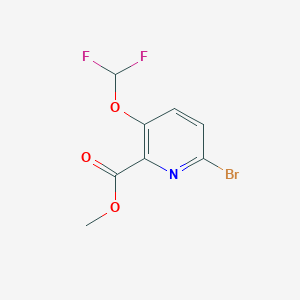
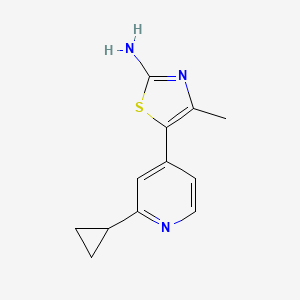
![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)
![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)